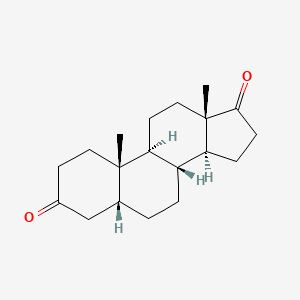

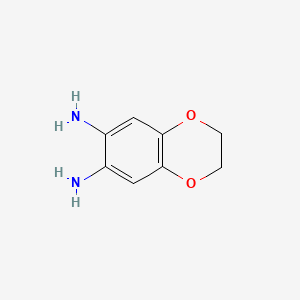

2,3-Dihydro-1,4-benzodioxine-6,7-diamine

説明

Synthesis Analysis

The synthesis of 1,3-diamines, including structures related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, can be achieved through stereocontrolled synthesis involving benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, demonstrating high yields and selectivity (Kangnan Li et al., 2017). Furthermore, a novel one-pot synthesis approach has been developed for substituted 2,3-dihydro-1,4-benzodioxines, showcasing the utility of dual nucleophilic aromatic substitution (SNAr) reactions (M. S. Deshmukh et al., 2013).

Molecular Structure Analysis

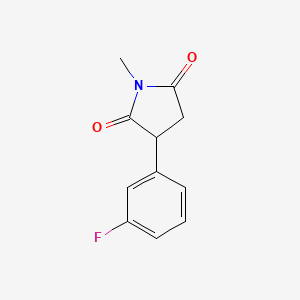

The molecular structure of compounds related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine has been elucidated through various spectroscopic and X-ray crystallography techniques. These analyses confirm the presence of the 1,4-benzodioxine core and provide insights into the stereochemistry and electronic properties of these molecules.

Chemical Reactions and Properties

Compounds similar to 2,3-dihydro-1,4-benzodioxine-6,7-diamine participate in a variety of chemical reactions, including Diels-Alder reactions which are instrumental in synthesizing complex cyclic structures (N. Ruiz et al., 1992). Their reactivity patterns are essential for constructing pharmacologically relevant molecules and materials.

Physical Properties Analysis

The physical properties of compounds structurally related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, such as solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceuticals. For instance, polyimides derived from diamines exhibit high thermal stability and solubility in organic solvents (A. Morikawa et al., 2012).

科学的研究の応用

Antibacterial and Enzyme Inhibition Applications

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxine-6,7-diamine possess significant antibacterial potential and enzyme inhibitory activities. For instance, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have demonstrated potency as antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017). Another study highlighted the antibacterial and lipoxygenase inhibition properties of certain synthesized sulfonamides containing the 1,4-benzodioxin ring, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Anti-Diabetic Applications

A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials. These compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, a key player in diabetes management (Abbasi et al., 2023).

Synthesis of Therapeutic Compounds

The compound 2,3-dihydro-1,4-benzodioxine-6,7-diamine is also a key intermediate in the synthesis of various therapeutic compounds. For instance, a study describes its use in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors of potential therapeutic compounds (Bozzo et al., 2003).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. These studies have provided insights into the potential use of these compounds in the treatment of convulsive disorders (Arustamyan et al., 2019).

Bacterial Biofilm Inhibition

Additionally, some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from 2,3-dihydro-1,4-benzodioxine-6,7-diamine have shown potential in inhibiting bacterial biofilms, which could have implications in treating bacterial infections resistant to traditional antibiotics (Abbasi et al., 2020).

Safety and Hazards

作用機序

- The primary targets of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine are not extensively documented in the literature. However, it is essential to recognize that this compound belongs to the benzodioxane family, which includes three isomers: 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan . These isomers differ based on the position of the second oxygen atom in the dioxane ring.

- Due to limited information, we cannot provide a comprehensive summary of affected biochemical pathways. However, benzodioxane derivatives have been investigated for their potential anticancer activities .

- Anticancer Potential: Some substituted benzofurans (related structures) exhibit significant anticancer activities . Whether this compound shares similar effects requires further investigation.

Target of Action

Biochemical Pathways

Result of Action

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRUWRJAJNEIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002318 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81927-47-1 | |

| Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1219102.png)

![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)